molecular formula C14H11N3OS B2690164 3-(4-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 793716-11-7

3-(4-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2690164
CAS No.: 793716-11-7
M. Wt: 269.32
InChI Key: ALWSKTUDQZENGI-UHFFFAOYSA-N
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Description

3-(4-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a fused bicyclic core with a sulfur atom at position 2 and a 4-methylpyridin-2-yl substituent at position 3 (Figure 1). Quinazolinones are known for diverse biological activities, including kinase inhibition and antiviral properties .

Properties

IUPAC Name

3-(4-methylpyridin-2-yl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c1-9-6-7-15-12(8-9)17-13(18)10-4-2-3-5-11(10)16-14(17)19/h2-8H,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWSKTUDQZENGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.

    Attachment of the Methylpyridinyl Group: This step often involves the use of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling to attach the methylpyridinyl group to the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to dihydroquinazoline derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The methylpyridinyl group can participate in electrophilic or nucleophilic substitution reactions depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Palladium catalysts for cross-coupling reactions, halogenating agents for electrophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the substituents introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The quinazolinone core is highly modifiable, with substituent variations significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Properties/Findings References
3-(4-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one 4-Methylpyridin-2-yl C₁₄H₁₁N₃OS 273.32 Aromatic substitution enhances π-π stacking; potential kinase inhibition
3-(Heptan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one Heptan-2-yl (alkyl chain) C₁₅H₂₀N₂OS 276.40 Increased hydrophobicity; may improve membrane permeability
3-(2-Iodophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one 2-Iodophenyl C₁₄H₉IN₂OS 372.21 Heavy atom (I) aids crystallography; bulky substituent induces steric hindrance
3-[3-(Dimethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one 3-(Dimethylamino)propyl C₁₃H₁₇N₃OS 263.36 Tertiary amine enhances solubility in acidic environments
7-Chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one 7-Chloro, propan-2-yl C₁₁H₁₁ClN₂OS 254.73 Halogen substitution (Cl) improves electron-withdrawing effects; isopropyl group increases steric bulk

Biological Activity

3-(4-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS No. 793716-11-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-cancer agent. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a quinazolinone core with a sulfanyl group and a methylpyridinyl substituent. Its molecular formula is C14H11N3OSC_{14}H_{11}N_{3}OS, and it has a molecular weight of 269.32 g/mol.

PropertyValue
IUPAC Name3-(4-methylpyridin-2-yl)-2-sulfanylidene-1H-quinazolin-4-one
CAS Number793716-11-7
Molecular FormulaC14H11N3OS
Molecular Weight269.32 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from precursors such as anthranilic acid derivatives. Key steps include:

  • Formation of the Quinazolinone Core : Cyclization of anthranilic acid derivatives with formamide under acidic or basic conditions.
  • Introduction of the Sulfanyl Group : Achieved through nucleophilic substitution reactions using thiol reagents.
  • Attachment of the Methylpyridinyl Group : Often involves palladium-catalyzed cross-coupling reactions.

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of this compound. A notable study evaluated its cytotoxicity against various cancer cell lines including HepG2 (liver cancer), MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and HeLa (cervical cancer) cells.

Key Findings:

  • The compound exhibited significant cytotoxic activity, with IC50 values indicating effective inhibition of cell proliferation.
  • Mechanistically, it was found to induce apoptosis by upregulating pro-apoptotic genes (caspase-3, caspase-9, Bax) and downregulating the anti-apoptotic gene Bcl-2 .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Protein Kinase Inhibition : It acts as a multi-targeted kinase inhibitor, impacting pathways involved in cell cycle regulation and apoptosis.
  • Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the S phase in cancer cells, leading to increased apoptosis rates.

Comparative Analysis

When compared to other quinazolinone derivatives, this compound stands out due to its unique combination of structural elements that enhance its biological activity.

CompoundIC50 (µM)Mechanism of Action
3-(4-Methylpyridin-2-yl)-...VariesMulti-targeted kinase inhibitor
Doxorubicin0.5 - 5DNA intercalation, topoisomerase II inhibition
SunitinibVariesVEGFR and PDGFR inhibition

Case Studies

In a recent study published in PMC, the compound was evaluated for its anti-cancer properties against several human cancer cell lines . The results indicated that it not only inhibited cell growth but also triggered significant apoptotic pathways, making it a promising candidate for further development as an anti-cancer agent.

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